molecular formula C16H14N6O2 B2534570 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide CAS No. 2034368-48-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide

Cat. No.: B2534570
CAS No.: 2034368-48-2
M. Wt: 322.328
InChI Key: JAVWUZACZVUCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. Its primary research value lies in targeting oncogenic signaling driven by MYD88 mutations, particularly the L265P mutation frequently observed in hematological malignancies such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and Waldenström's macroglobulinemia . By inhibiting IRAK4, this compound blocks downstream NF-κB and JAK-STAT signaling pathways, leading to the suppression of tumor cell proliferation and survival. Beyond oncology, it serves as a essential pharmacological tool for investigating the role of TLR/IL-1R signaling in autoimmune and inflammatory diseases , where aberrant IRAK4 activation contributes to pathogenesis. This molecule provides researchers with a precise means to dissect IRAK4-dependent mechanisms and validate it as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-24-16-14-20-19-13(22(14)7-5-17-16)9-18-15(23)11-8-12-4-2-3-6-21(12)10-11/h2-8,10H,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVWUZACZVUCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrazine core, which is then functionalized with a methoxy group. Subsequent steps involve the formation of the indolizine ring and its attachment to the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced or modified properties.

Scientific Research Applications

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazolo-Pyrazine Core

The 8-methoxy substituent distinguishes this compound from analogs like:

  • N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 2034351-15-8): Replacing methoxy with hydroxy reduces lipophilicity (ClogP: −0.24 vs. −0.12 for methoxy), which may alter membrane permeability.
  • The pyridinyl-acetamide group introduces basicity (pKa ~5.5 for pyridine), contrasting with the neutral indolizine-carboxamide .

Carboxamide Modifications

  • N-Benzylindolizine-2-carboxamide : Lacks the triazolo-pyrazine moiety but retains the indolizine-carboxamide scaffold. Its simpler structure shows moderate anti-tubercular activity (MIC: 12.5 µM against M. tuberculosis), suggesting the triazolo-pyrazine component in the target compound may enhance specificity or potency .
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives : These isomers exhibit varied bioactivity depending on substituents. For example, trifluoroacetyl groups enhance metabolic stability, a feature absent in the target compound but relevant for analog design .

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide is a synthetic compound that belongs to the class of triazolo-pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structure

The compound features a complex structure comprising:

  • A triazolo-pyrazine core , which is a fused heterocyclic system containing nitrogen atoms.
  • An indolizine moiety , contributing to its unique biological profile.
  • A methoxy group that enhances its solubility and potential bioactivity.

Molecular Formula

The molecular formula of this compound is C17H17N5O3C_{17}H_{17}N_5O_3 with a molecular weight of approximately 339.355 g/mol.

PropertyValue
Molecular FormulaC17H17N5O3
Molecular Weight339.355 g/mol
CAS Number2034368-11-9

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

The compound's antibacterial activity is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes. Preliminary studies suggest that it disrupts the bacterial cell wall synthesis and may inhibit protein synthesis pathways.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines.

Case Studies

  • Cell Line Studies : The compound was tested against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Results indicated that the compound exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutic agents.
    Cell LineIC50 (μM)
    MGC-8039.47
    HCT-1169.58
    MCF-713.1
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound has been shown to downregulate key signaling pathways involved in cell survival and proliferation.

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

  • Antiproliferative Effects : The compound demonstrated dose-dependent inhibition of cell growth in various cancer models.
  • Apoptosis Induction : Mechanistic studies revealed that treatment with this compound led to increased levels of apoptotic markers in treated cells.
  • Signaling Pathway Modulation : The compound was found to modulate critical pathways such as ERK signaling, leading to decreased phosphorylation levels of ERK1/2 and related proteins.

Q & A

Q. What are the recommended synthetic routes for N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)indolizine-2-carboxamide in academic settings?

  • Methodological Answer : The synthesis typically involves coupling reactions between indolizine-2-carboxylic acid derivatives and triazolopyrazine intermediates. A common approach uses carbodiimide-based coupling agents (e.g., EDCI·HCl) with HOBt in anhydrous DMF at 60°C for 18 hours, followed by purification via recrystallization or column chromatography . For triazolopyrazine precursors, cyclization of hydrazinopyrazinones with activated carboxylic acids (via carbonyldiimidazole) under reflux conditions in DMFA is effective . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., THF or dioxane) for intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Analyze proton environments (e.g., methoxy singlet at δ ~3.9 ppm, indolizine aromatic protons at δ 7.0–8.5 ppm) and carbon shifts (e.g., carbonyl carbons at ~165–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy. For example, a calculated mass of 378.359 g/mol (C17H17F3N6O) should match experimental data .
  • IR : Identify characteristic bands (e.g., amide C=O stretch ~1650–1700 cm⁻¹, triazole ring vibrations ~1500 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during amide bond formation?

  • Methodological Answer :
  • Activation Strategies : Replace EDCI/HOBt with newer coupling agents like COMU or PyBOP to enhance efficiency in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Solvent Screening : Test mixed solvents (e.g., DMF:THF 1:1) to improve solubility of hydrophobic intermediates.
  • Temperature Control : Conduct reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and reduce side products .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • PASS Algorithm : Predict activity spectra (e.g., cytotoxicity, membrane stabilization) by inputting the SMILES string into tools like PASS Online, which uses QSAR models trained on triazolopyrazine analogs .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., ASP86 in PI3Kγ) .
  • ADMET Prediction : Employ SwissADME to assess permeability (e.g., BBB penetration) and metabolic stability (CYP450 interactions) .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer :
  • Crystallography : Grow single crystals via slow evaporation (e.g., methanol:water 9:1) and compare experimental XRD data (e.g., CCDC entries) with computed structures .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous proton/carbon signals. For example, HMBC can confirm connectivity between the triazole methyl group and adjacent pyrazine ring .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy) to simplify NMR splitting patterns and assign overlapping peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.